molecular formula C8H8ClNO B1509690 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide

Cat. No.: B1509690
M. Wt: 169.61 g/mol
InChI Key: XWKAUCDKZPTNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide: is a chemical compound with the molecular formula C8H8ClN It is a derivative of cyclopenta[b]pyridine and is characterized by the presence of a chlorine atom and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method yields the desired compound with high efficiency and chemoselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar oxidation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Mn(OTf)2 and t-BuOOH are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.

Biology: In biological research, the compound is studied for its potential biological activities. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicine, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is explored for its potential use as a drug intermediate. It is involved in the synthesis of pharmaceutical compounds with various therapeutic effects.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used as a raw material in the formulation of various products.

Mechanism of Action

The mechanism of action of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chlorine and oxide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-chloro-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium

InChI

InChI=1S/C8H8ClNO/c9-8-5-4-6-2-1-3-7(6)10(8)11/h4-5H,1-3H2

InChI Key

XWKAUCDKZPTNJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)[N+](=C(C=C2)Cl)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of m-chloroperbenzoic acid 70% (520.9 mg, 2.113 mmol) in 5 mL of CH2Cl2 was added drop wise to a stirring solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (295 mg, 1.921 mmol) in 3 mL of CH2Cl2 and the resulting solution was allowed to stir at room temperature overnight. The reaction mixture was quenched with a saturated aqueous solution of NaHCO3 and the CH2Cl2 layer was separated. The aqueous phase was then extracted with CH2Cl2 (3×), and the combined organic extracts were washed with brine and then dried over anhydrous Na2SO4. After removing solvent at reduced pressure, the residue was purified by preparative TLC (eluting with 70% EtOAc/Hexane) to afford the title compound (I-1a).
Quantity
520.9 mg
Type
reactant
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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